molecular formula C13H17ClN2O3 B11795112 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide

2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide

Cat. No.: B11795112
M. Wt: 284.74 g/mol
InChI Key: IFVDWOQTUSTBOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with morpholine to produce 2-(2-((3-Chlorophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide by reacting with acetic anhydride .

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Mechanism of Action

The mechanism of action of 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

2-[2-[(3-chlorophenoxy)methyl]morpholin-4-yl]acetamide

InChI

InChI=1S/C13H17ClN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17)

InChI Key

IFVDWOQTUSTBOT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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